2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
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Description
Molecular Structure Analysis
The molecular structure of 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid consists of a bromine atom attached to a methylphenyl group, which is further attached to an acetic acid molecule through an amino group. The InChI code for this compound is 1S/C9H10BrNO2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzylic halides typically undergo SN1 reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.088. It is a solid at room temperature .Safety and Hazards
Future Directions
While specific future directions for 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid are not available, compounds with similar structures, such as 2-aminothiazole-based compounds, have shown promise in drug development, particularly in the field of anticancer drug discovery . This suggests potential future directions for research and development involving this compound.
Properties
IUPAC Name |
2-amino-2-(2-bromo-4-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQDOTMETHXAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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